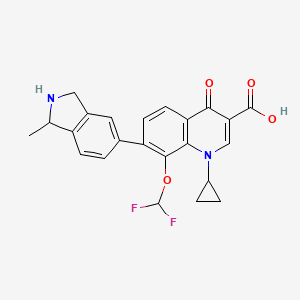

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Garenoxacine base libre, anhydre, également connue sous le nom de T-3811 Free Base, Anhydrous, est un nouveau composé de des-fluoroquinolone. Il présente un large spectre d'activité antimicrobienne, ce qui en fait un agent précieux dans le traitement de diverses infections bactériennes. Ce composé est particulièrement efficace contre les bactéries à Gram positif, notamment Staphylococcus aureus résistant à la méthicilline et Streptococcus pneumoniae résistant à la pénicilline .

Méthodes De Préparation

La synthèse de la garenoxacine base libre, anhydre implique plusieurs étapes clés :

Méthylation du 2,6-difluorophénol : Cette opération est réalisée en utilisant de l'iodure de méthyle et du carbonate de potassium dans le diméthylformamide, ce qui donne du 2,6-difluoroanisole.

Carboxylation : Le traitement avec du butyllithium et du dioxyde de carbone produit de l'acide 2,4-difluoro-3-méthoxybenzoïque.

Estérification et hydrolyse : L'ester méthylique est formé en utilisant du diazométhane dans l'éther, suivi d'une hydrolyse avec du tribromure de bore dans le dichlorométhane pour donner de l'ester méthylique de l'acide 2,4-difluoro-3-hydroxybenzoïque.

Alkylation et azidation : Le chlorofluorométhane et le carbonate de potassium dans le diméthylformamide sont utilisés pour l'alkylation, suivie d'une azidation avec de l'azoture de sodium dans le diméthylsulfoxyde.

Réduction et hydrolyse : Le dérivé azido est réduit en utilisant de l'hydrogène sur du palladium sur carbone dans l'éthanol, et le composé résultant est hydrolysé avec de l'hydroxyde de sodium dans l'éthanol pour donner l'acide libre.

Condensation et cyclisation : L'acide libre subit plusieurs réactions de condensation et de cyclisation, impliquant des réactifs tels que le diméthylformamide diméthylacétal, la cyclopropylamine et le carbonate de potassium dans le diméthylsulfoxyde chaud, pour former la structure quinolone.

Analyse Des Réactions Chimiques

Garenoxacine base libre, anhydre subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés quinoloniques.

Réduction : Le groupe azido dans sa forme intermédiaire peut être réduit en groupe amino en utilisant de l'hydrogène sur du palladium sur carbone.

Substitution : Diverses réactions de substitution peuvent être effectuées sur le cycle aromatique, telles que l'halogénation et l'alkylation.

4. Applications de la recherche scientifique

Garenoxacine base libre, anhydre a plusieurs applications de la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude de la synthèse et des réactions des quinolones.

Biologie : Sa large activité antimicrobienne en fait un outil précieux dans la recherche microbiologique.

Médecine : Il est en cours de développement pour le traitement des infections bactériennes, en particulier celles causées par des souches résistantes.

5. Mécanisme d'action

Garenoxacine base libre, anhydre exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, ce qui entraîne finalement la mort cellulaire. Les cibles moléculaires du composé comprennent les sous-unités GyrA et ParC de ces enzymes .

Applications De Recherche Scientifique

T-3811 Free Base, Anhydrous has several scientific research applications:

Chemistry: It is used as a model compound in the study of quinolone synthesis and reactions.

Biology: Its broad-spectrum antimicrobial activity makes it a valuable tool in microbiological research.

Medicine: It is being developed for the treatment of bacterial infections, particularly those caused by resistant strains.

Mécanisme D'action

T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .

Comparaison Avec Des Composés Similaires

Garenoxacine base libre, anhydre est comparée à d'autres fluoroquinolones telles que la ciprofloxacine, la lévofloxacine et la trovafloxacine. Il présente une activité supérieure contre les bactéries à Gram positif, notamment Staphylococcus aureus résistant à la méthicilline et Streptococcus pneumoniae résistant à la pénicilline. De plus, il montre une activité puissante contre les souches résistantes aux quinolones, ce qui en fait un agent antimicrobien unique et précieux .

Composés similaires

- Ciprofloxacine

- Lévofloxacine

- Trovafloxacine

Garenoxacine base libre, anhydre se distingue par sa large activité et son efficacité contre les souches bactériennes résistantes, soulignant son potentiel en tant qu'agent antimicrobien puissant.

Propriétés

Numéro CAS |

194804-72-3 |

|---|---|

Formule moléculaire |

C23H20F2N2O4 |

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30) |

Clé InChI |

NJDRXTDGYFKORP-UHFFFAOYSA-N |

SMILES canonique |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.